molecular formula C12H13NO2 B13162743 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde

2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde

Cat. No.: B13162743
M. Wt: 203.24 g/mol
InChI Key: XPDSSHOAEOICGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-Oxa-5-azabicyclo[221]heptan-5-yl}benzaldehyde is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Oxa-5-azabicyclo[22One common method involves the use of palladium-catalyzed reactions to construct the bicyclic framework . The reaction conditions often include the use of cyclopentenes as starting materials, with palladium catalysts facilitating the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the production of 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde.

Chemical Reactions Analysis

Types of Reactions

2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, alcohols, and substituted benzaldehyde compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets and pathways, such as enzymes or receptors, to produce its biological effects . Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde is unique due to the presence of the benzaldehyde group, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)benzaldehyde

InChI

InChI=1S/C12H13NO2/c14-7-9-3-1-2-4-12(9)13-6-11-5-10(13)8-15-11/h1-4,7,10-11H,5-6,8H2

InChI Key

XPDSSHOAEOICGS-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1CO2)C3=CC=CC=C3C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.